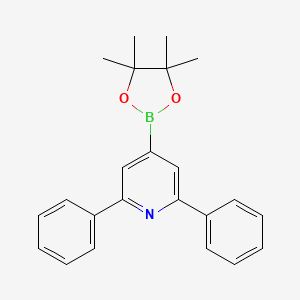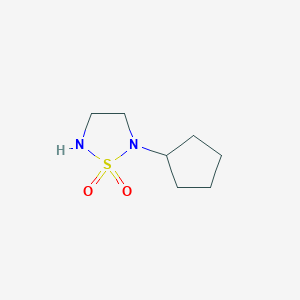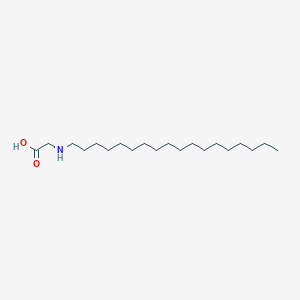
Glycine, N-octadecyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octadecylglycine is a long-chain amino acid derivative with the molecular formula C32H65NO2. It is characterized by the presence of an octadecyl group attached to the glycine molecule. This compound is known for its hydrophobic properties and is often used in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of octadecylglycine typically involves the reaction of glycine with octadecylamine. The process can be carried out under various conditions, but a common method involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between glycine and octadecylamine. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
In an industrial setting, the production of octadecylglycine may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
Octadecylglycine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert octadecylglycine into its reduced forms, often using reducing agents like lithium aluminum hydride.
Substitution: The amino group in octadecylglycine can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Octadecylglycine has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant and emulsifier in various chemical formulations.
Biology: The compound is employed in the study of membrane proteins and lipid bilayers due to its hydrophobic nature.
Medicine: Octadecylglycine derivatives are explored for their potential use in drug delivery systems.
Industry: It is used in the production of cosmetics, lubricants, and coatings due to its surface-active properties.
Wirkmechanismus
The mechanism of action of octadecylglycine involves its interaction with lipid membranes and proteins. The hydrophobic octadecyl group allows the compound to integrate into lipid bilayers, affecting membrane fluidity and protein function. This property is particularly useful in the study of membrane-associated processes and drug delivery systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Octadecylamine: Similar in structure but lacks the glycine moiety.
Dodecylglycine: A shorter-chain analog of octadecylglycine.
Hexadecylglycine: Another long-chain glycine derivative with a slightly shorter chain length.
Uniqueness
Octadecylglycine is unique due to its specific combination of a long hydrophobic chain and an amino acid moiety. This combination imparts distinct properties, making it particularly useful in applications requiring both hydrophobic interactions and biochemical compatibility.
Eigenschaften
CAS-Nummer |
35168-40-2 |
|---|---|
Molekularformel |
C20H41NO2 |
Molekulargewicht |
327.5 g/mol |
IUPAC-Name |
2-(octadecylamino)acetic acid |
InChI |
InChI=1S/C20H41NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-19-20(22)23/h21H,2-19H2,1H3,(H,22,23) |
InChI-Schlüssel |
SHRYOWAOIIMOSO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCNCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


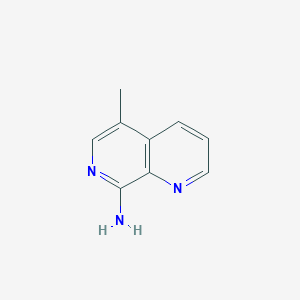
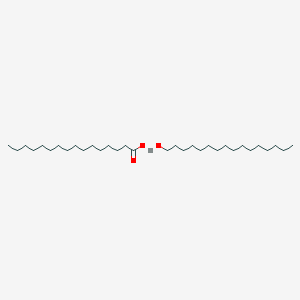
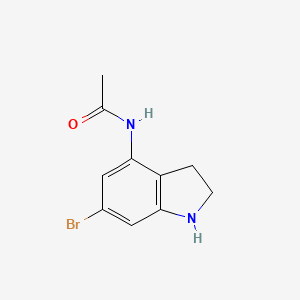

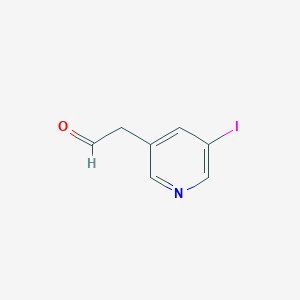



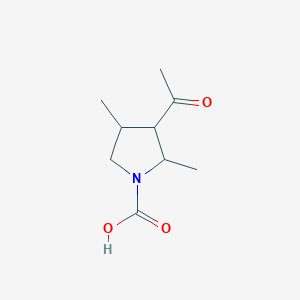
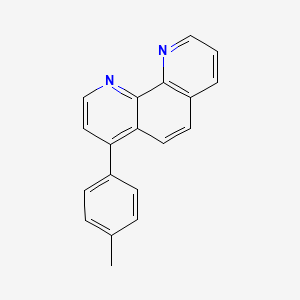
![benzyl (1R,5S)-3,6-diazabicyclo[3.2.2]nonane-6-carboxylate](/img/structure/B13122948.png)

